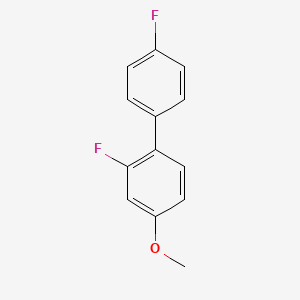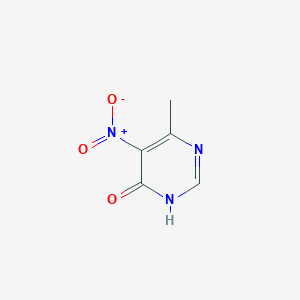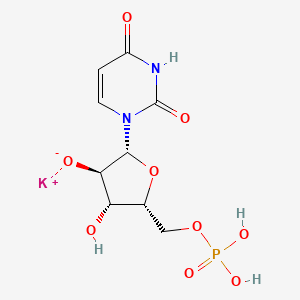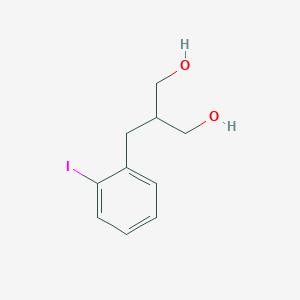
2-(2-Iodobenzyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Iodobenzyl)propane-1,3-diol is an organic compound with the molecular formula C10H13IO2 It is a derivative of propane-1,3-diol, where one of the hydrogen atoms on the benzyl group is substituted with an iodine atom
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Iodobenzyl)propane-1,3-diol can be synthesized through the iodination of benzyl alcohol derivatives. One common method involves the reaction of 2-iodobenzyl chloride with propane-1,3-diol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes. These processes use iodine or iodine-containing reagents such as potassium iodide (KI) and potassium iodate (KIO3) in aqueous or organic solvents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
化学反应分析
Types of Reactions
2-(2-Iodobenzyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming benzyl alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(2-iodobenzyl)propanoic acid or 2-(2-iodobenzyl)propanal.
Reduction: Formation of 2-(2-hydroxybenzyl)propane-1,3-diol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
2-(2-Iodobenzyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
作用机制
The mechanism of action of 2-(2-Iodobenzyl)propane-1,3-diol involves its interaction with molecular targets through its iodine substituent. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to biological molecules. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
相似化合物的比较
Similar Compounds
2-Iodobenzyl alcohol: Similar structure but lacks the propane-1,3-diol moiety.
2-Iodobenzyl chloride: Similar structure but contains a chloride substituent instead of the hydroxyl groups.
2-Iodobenzylamine: Similar structure but contains an amino group instead of the hydroxyl groups.
Uniqueness
2-(2-Iodobenzyl)propane-1,3-diol is unique due to the presence of both the iodine atom and the propane-1,3-diol moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Its dual functional groups make it a versatile compound for various synthetic and research applications .
属性
分子式 |
C10H13IO2 |
|---|---|
分子量 |
292.11 g/mol |
IUPAC 名称 |
2-[(2-iodophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H13IO2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,12-13H,5-7H2 |
InChI 键 |
ATTXVXFYXIBSDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC(CO)CO)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13091827.png)
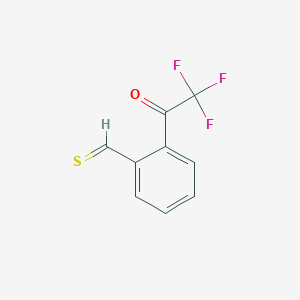

![N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine](/img/structure/B13091860.png)

![2-[(Azetidin-3-yloxy)methyl]-1H-imidazole](/img/structure/B13091877.png)
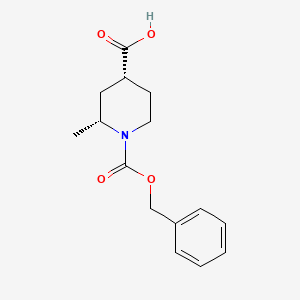
![1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]-](/img/structure/B13091885.png)
![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13091886.png)

![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)
